molecular formula C20H28N2O4S B11302737 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide

Cat. No.: B11302737
M. Wt: 392.5 g/mol
InChI Key: LANCTTXNCYTTMU-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Final Coupling: The final step involves coupling the pyrrole derivative with 2-methylpropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It may be investigated for its potential as a drug candidate due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of sulfonyl and methoxyphenyl groups with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)sulfonyl]-D-alanine: This compound shares the sulfonyl and methoxyphenyl groups but differs in the core structure.

    2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: These compounds also feature sulfonyl and methoxyphenyl groups but have different heterocyclic cores.

Uniqueness

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide is unique due to its specific combination of functional groups and the pyrrole core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H28N2O4S/c1-12(2)20(23)21-19-18(14(5)15(6)22(19)13(3)4)27(24,25)17-10-8-16(26-7)9-11-17/h8-13H,1-7H3,(H,21,23)

InChI Key

LANCTTXNCYTTMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)C(C)C)C

Origin of Product

United States

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